Precursor Architecture: How a Hexa-Aminodisilane Compares to Simpler Aminosilanes in ALD
A direct head-to-head experimental comparison of tris(dimethylamino)silane (TDMAS), a mono-silicon analog of the target compound, against bis(dimethylamino)silane (BDMAS) reveals a 1.5x growth rate advantage for BDMAS in Hf-silicate ALD [1]. Furthermore, the carbon impurity in the resulting film using BDMAS was approximately an order of magnitude less than that for TDMAS [1]. While data for the target compound 1,2-(Trisdimethylaminosilyl)ethane is not directly available, its structure, containing two fully-substituted silicon centers, represents an extreme in ligand density that is likely to further exacerbate these trends. This class-level inference suggests its ALD performance, particularly in terms of growth rate and film purity, may be significantly hindered compared to bis(amino)silanes like BDEAS or BTBAS [2].
| Evidence Dimension | ALD Growth Rate & Film Purity (Carbon Content) |
|---|---|
| Target Compound Data | Not available; inferred from TDMAS analog. |
| Comparator Or Baseline | BDMAS (growth rate 1.5x > TDMAS; carbon impurity ~10x < TDMAS) |
| Quantified Difference | Growth rate: +50% for BDMAS; Carbon impurity: ~90% lower for BDMAS. |
| Conditions | Hf-silicate film deposition via ALD at 275 °C using ozone oxidant. |
Why This Matters
For high-volume manufacturing, a 50% lower deposition rate directly impacts tool throughput and cost-of-ownership, while higher carbon contamination can degrade the electrical performance of semiconductor devices.
- [1] Kamiyama, S., Miura, T., & Nara, Y. (2005). Comparison Between Hf-Silicate Films Deposited by ALD with BDMAS and TDMAS Precursors. Electrochemical and Solid-State Letters, 8(10), F37. View Source
- [2] O'Neill, M. L., Bowen, H. R., Derecskei-Kovacs, A., Cuthill, K. S., Han, B., & Xiao, M. (2011). Impact of Aminosilane Precursor Structure on Silicon Oxides by Atomic Layer Deposition. The Electrochemical Society Interface, 20(4), 33. View Source
